molecular formula C9H6F3NO2 B1436447 2-Methoxy-3-(trifluoromethoxy)benzonitrile CAS No. 1261617-80-4

2-Methoxy-3-(trifluoromethoxy)benzonitrile

Cat. No.: B1436447
CAS No.: 1261617-80-4
M. Wt: 217.14 g/mol
InChI Key: ULYRBRYBLXXIMK-UHFFFAOYSA-N
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Description

2-Methoxy-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-methoxy-3-(substituted)benzonitriles.

    Oxidation: Products include 2-methoxy-3-(trifluoromethoxy)benzoic acid.

    Reduction: Products include 2-methoxy-3-(trifluoromethoxy)benzylamine.

Scientific Research Applications

2-Methoxy-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)benzonitrile
  • 3-Methoxybenzonitrile
  • 2-Methoxy-4-(trifluoromethoxy)benzonitrile

Uniqueness

2-Methoxy-3-(trifluoromethoxy)benzonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-3-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYRBRYBLXXIMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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